molecular formula C13H16ClN3 B1381051 [2-(Pyridin-2-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride CAS No. 1803598-71-1

[2-(Pyridin-2-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride

Cat. No. B1381051
M. Wt: 249.74 g/mol
InChI Key: LZSBXAJGRHYISD-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yl)ethylamine hydrochloride” is a chemical compound with the molecular formula C13H16ClN3. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions. This challenge was coined the “2-pyridyl organometallic cross-coupling problem” . There is particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles .

Scientific Research Applications

Antitubercular Activity

The modification of isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives has shown promising antitubercular activity. Compounds like 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide exhibited efficacy comparable to that of isoniazid for M. tuberculosis, with minimal inhibitory concentration (MIC) of 1–2 μM. Such derivatives have been evaluated for their potential against INH-resistant non-tuberculous mycobacteria, indicating their significance in the rational design of new leads for anti-TB compounds (Asif, 2014).

Chemotherapy and Chemosensing Applications

Pyridine derivatives are significant in various fields, especially in medicinal applications. They are known for their biological activities like antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These derivatives are also highly effective as chemosensors due to their high affinity for various ions and neutral species, making them crucial in analytical chemistry for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Pharmacological Potency and Therapeutic Applications

Pyridine-based Cu(II) complexes have shown excellent anticancer potency against various cancer cell lines. The complexation of pyridine derivatives with metal ions like Cu(II) enhances their solubility, bioavailability, and pharmacological effects, demonstrating the potential of these compounds as future anticancer agents (Alshamrani, 2023).

Catalytic Applications

Pyridine-based compounds have been instrumental as catalysts in the synthesis of various organic compounds. For instance, they play a crucial role as agrochemicals like fungicides, insecticides/acaricides, and herbicides. Discovering novel lead compounds in the agrochemical field is vital for meeting changing market requirements, making the exploration of pyridine-based compounds in catalytic applications increasingly important (Guan et al., 2016).

These applications highlight the versatile and significant role of 2-(Pyridin-2-yl)ethylamine hydrochloride in various scientific research fields, particularly in medicinal chemistry and catalytic processes.

properties

IUPAC Name

2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-2-7-16-13(3-1)6-10-15-11-12-4-8-14-9-5-12;/h1-5,7-9,15H,6,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSBXAJGRHYISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyridin-2-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride

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